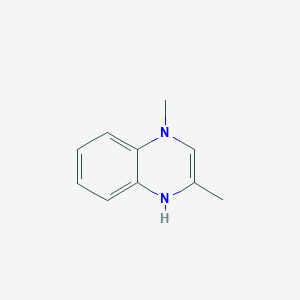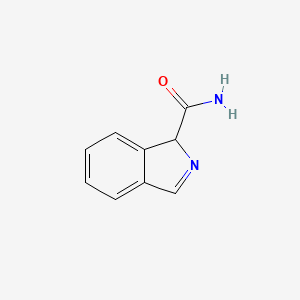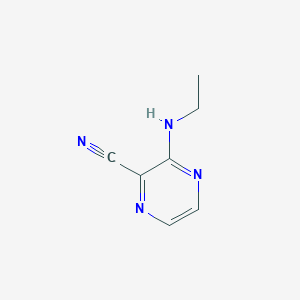
4-Formylpicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formylpicolinic acid is an organic compound with the molecular formula C7H5NO3 It is a derivative of picolinic acid, where a formyl group (-CHO) is attached to the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 4-Formylpicolinic acid can be synthesized through several methods. One common method involves the formylation of picolinic acid using Vilsmeier-Haack reaction, where picolinic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 4-Formylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: 4-Carboxypicolinic acid.
Reduction: 4-Hydroxymethylpicolinic acid.
Substitution: Various substituted picolinic acid derivatives depending on the reagent used.
科学研究应用
4-Formylpicolinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal ion coordination and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-formylpicolinic acid involves its ability to act as a ligand, forming complexes with metal ions. These complexes can influence various biochemical pathways and processes. For example, it can bind to zinc finger proteins, altering their structure and function, which can impact cellular processes such as gene expression and enzyme activity .
相似化合物的比较
Picolinic Acid: The parent compound with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the third position.
Isonicotinic Acid: An isomer with the carboxylic acid group at the fourth position.
Uniqueness: 4-Formylpicolinic acid is unique due to the presence of the formyl group at the fourth position, which imparts distinct chemical reactivity and potential for forming specific complexes with metal ions. This makes it valuable in applications where precise control over coordination chemistry is required .
属性
分子式 |
C7H5NO3 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
4-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-4H,(H,10,11) |
InChI 键 |
GNLBRUPDDOZPMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















